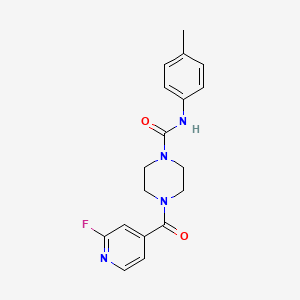methanone CAS No. 1114652-95-7](/img/structure/B2475500.png)
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO4S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis and characterization of novel chemical compounds, including those similar to the mentioned compound, have been a focus of research, aiming to explore their potential applications in medicinal chemistry and materials science. For instance, studies have reported on the electrochemical synthesis of benzoxazine derivatives, highlighting the utility of similar compounds in synthesizing new chemicals with potential antioxidative properties (Largeron & Fleury, 1998).
Antimicrobial and Antioxidant Activities
- Research into the antimicrobial and antioxidant activities of benzothiazinone derivatives has shown promising results. Studies have synthesized new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Characterization
- The structural characterization of side products in the synthesis of benzothiazinone derivatives is crucial for understanding their chemical behavior and potential applications. For instance, a study reported the crystal and molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, offering insights into the structural aspects of these compounds (Eckhardt et al., 2020).
Photochemical Properties and Applications
- The photochemical properties of benzothiazinone and its derivatives have also been explored, with studies investigating the synthesis of angular pentacyclics via photo-reorganization, suggesting a method for synthesizing complex organic structures in a green and convenient manner (Dalal et al., 2017).
Potential in Drug Development
- The potential of benzothiazinone derivatives in drug development has been highlighted, with research focusing on the synthesis and biological evaluation of derivatives for antimicrobial activity. This suggests a pathway for developing new therapeutic agents based on the chemical framework of benzothiazinone (Chaudhari, 2012).
The scientific research applications of 4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and similar compounds span from chemical synthesis and structural characterization to exploring their potential as antimicrobial, antioxidant, and therapeutic agents. These studies provide a foundation for future research and development in various fields of chemistry and pharmacology.
Propriétés
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-7-9-16(10-8-15)23(26)22-14-25(17-11-12-20(29-2)18(24)13-17)19-5-3-4-6-21(19)30(22,27)28/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNPCLGMBEFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2475418.png)
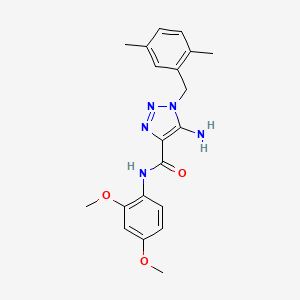
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)
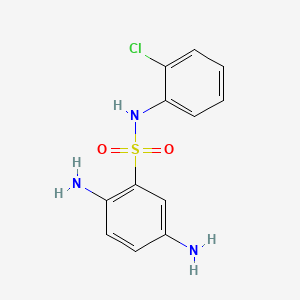


![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)
![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)
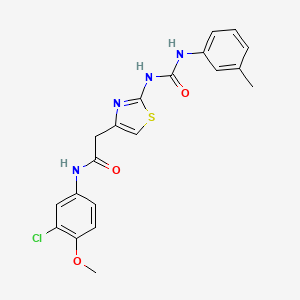
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)

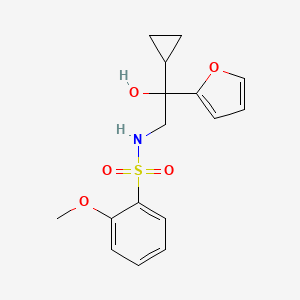
![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
